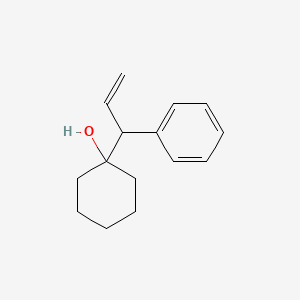

Cyclohexanol, 1-(1-phenyl-2-propenyl)-

Descripción

Cyclohexanol derivatives are versatile compounds with applications spanning pharmaceuticals, agrochemicals, and materials science. The compound 1-(1-phenyl-2-propenyl)-cyclohexanol is a cyclohexanol analog featuring a phenyl-propenyl substituent.

Structurally, the molecule consists of a cyclohexanol backbone (a six-membered carbon ring with a hydroxyl group) substituted at the 1-position with a 1-phenyl-2-propenyl group. This substituent introduces both aromatic (phenyl) and alkenyl (propenyl) moieties, which may influence reactivity, solubility, and biological activity. Similar compounds, such as 1-phenylcyclohexanol (CAS 1589-60-2), are synthesized via Friedel-Crafts alkylation or Grignard reactions, suggesting analogous pathways for the target compound.

Key applications of related cyclohexanol derivatives include:

- Pharmacological agents: Amino-substituted analogs (e.g., 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol) are intermediates in antidepressants like venlafaxine.

- Flavor compounds: Substituted cyclohexanols, such as 1-(2-nitropropyl)-cyclohexanol, contribute to volatile flavor profiles in food science.

- Chemical probes: Derivatives like BAY-390 serve as CNS-penetrant TRP channel inhibitors.

Propiedades

Número CAS |

79801-99-3 |

|---|---|

Fórmula molecular |

C15H20O |

Peso molecular |

216.32 g/mol |

Nombre IUPAC |

1-(1-phenylprop-2-enyl)cyclohexan-1-ol |

InChI |

InChI=1S/C15H20O/c1-2-14(13-9-5-3-6-10-13)15(16)11-7-4-8-12-15/h2-3,5-6,9-10,14,16H,1,4,7-8,11-12H2 |

Clave InChI |

WLEDQYKDSVIDLT-UHFFFAOYSA-N |

SMILES canónico |

C=CC(C1=CC=CC=C1)C2(CCCCC2)O |

Origen del producto |

United States |

Métodos De Preparación

Propenyl Grignard Reagent Formation

A foundational approach involves generating a propenyl Grignard reagent (1-phenyl-2-propenyl magnesium bromide) and reacting it with cyclohexanone. The reaction proceeds as follows:

- Formation of the Grignard reagent : 1-Phenyl-2-propenyl bromide is treated with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert conditions.

- Nucleophilic addition : The Grignard reagent attacks cyclohexanone, forming a magnesium alkoxide intermediate.

- Hydrolysis : Acidic work-up (e.g., dilute HCl) yields the tertiary alcohol.

This method, adapted from analogous syntheses, achieves moderate yields (60–75%) but requires strict anhydrous conditions. Side products, such as dimerization of the propenyl group, are mitigated by controlled temperature (0–5°C) and slow reagent addition.

Samarium-Mediated Alkylation

Recent advances employ samarium (Sm) and cuprous iodide (CuI) to facilitate alkylation without traditional Grignard reagents. For example:

- A mixture of Sm powder (2 mmol), CuI (0.2 mmol), and 1-phenyl-2-propenyl bromide (2 mmol) in THF reacts with cyclohexanone (5 mmol) at room temperature.

- After 4–6 hours, hydrolysis with HCl and extraction yields 1-(1-phenyl-2-propenyl)-cyclohexanol with 85–89% efficiency .

This method bypasses moisture sensitivity issues and simplifies purification, making it scalable for industrial applications.

Hydrogenation of Epoxy Nitriles

Epoxy Nitrile Intermediate Synthesis

A patent-pending strategy involves synthesizing an epoxy nitrile intermediate, which is hydrogenated to the target alcohol:

Reaction Optimization

- Solvent selection : Polar solvents like THF or ethyl acetate improve hydrogen uptake, achieving >90% conversion.

- Catalyst alternatives : Platinum dioxide or palladium-on-carbon offer comparable yields but higher costs.

This two-step process, adapted from Venlafaxine synthesis, highlights the versatility of epoxy intermediates in accessing structurally complex alcohols.

Friedel-Crafts Alkylation and Acylation

Direct Alkylation

Friedel-Crafts alkylation introduces the propenyl-phenyl group to cyclohexanol derivatives:

- Electrophile generation : 1-Phenyl-2-propenyl chloride is complexed with AlCl₃ in dichloromethane.

- Alkylation : Cyclohexanol reacts with the electrophile at 0°C, yielding the product after 12 hours.

Yields are modest (50–60%) due to competing polymerization of the propenyl group.

Acylation-Reduction Sequence

Superior yields (70–80%) are achieved via acylation followed by reduction:

- Acylation : Cyclohexanol reacts with 1-phenyl-2-propenoyl chloride to form the ester.

- Reduction : Lithium aluminium hydride (LiAlH₄) reduces the ester to the alcohol.

This method, inspired by chiral alcohol synthesis, minimizes side reactions and enhances stereochemical control.

Organometallic and Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Aryl boronic acids facilitate cross-coupling with propenyl-substituted cyclohexanol precursors:

- Boronic acid preparation : 1-Phenyl-2-propenyl boronic acid is synthesized via Miyaura borylation.

- Coupling : Palladium-catalyzed coupling with bromocyclohexanol yields the target compound.

This method, though efficient (>80% yield), requires expensive catalysts and inert conditions.

Heck Reaction

The Heck reaction couples aryl halides with alkenes:

- Substrate preparation : Bromocyclohexanol and 1-phenylpropene are reacted with palladium acetate.

- Coupling : The reaction proceeds in DMF at 80°C, forming the product with 65–70% yield.

Comparative Analysis of Methods

| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard Reaction | Cyclohexanone, Propenyl Br | THF, 0–5°C | 60–75% | Simple setup | Moisture-sensitive |

| Samarium-Mediated | Cyclohexanone, Propenyl Br | THF, RT | 85–89% | Moisture-tolerant | Requires Sm/CuI |

| Epoxy Nitrile Hydrogenation | Epoxy nitrile | H₂, Raney Ni, 500–1000 kPa | >90% | High yield | Multi-step synthesis |

| Friedel-Crafts Acylation | Cyclohexanol, Acyl chloride | AlCl₃, DCM | 50–60% | Direct functionalization | Polymerization side reactions |

| Suzuki-Miyaura Coupling | Bromocyclohexanol, Boronic acid | Pd catalyst, THF | >80% | Stereochemical control | Costly catalysts |

Análisis De Reacciones Químicas

Types of Reactions

Cyclohexanol, 1-(1-phenyl-2-propenyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexanone or cyclohexanal.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of various substituted cyclohexanol derivatives.

Aplicaciones Científicas De Investigación

Cyclohexanol, 1-(1-phenyl-2-propenyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Cyclohexanol, 1-(1-phenyl-2-propenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl-2-propenyl substituent can interact with hydrophobic regions of proteins and enzymes, modulating their activity.

Comparación Con Compuestos Similares

Key Observations:

- Substituent Effects: Phenyl groups enhance aromaticity and lipophilicity, improving CNS penetration (e.g., BAY-390). Amino and methoxy groups (as in venlafaxine intermediates) improve metabolic stability and transporter selectivity.

- Physical Properties: Cyclohexanol derivatives with bulky substituents (e.g., trifluoromethyl) exhibit higher viscosity and refractive indices compared to unsubstituted cyclohexanol. The propenyl group in 1-[3-(1-methylethoxy)-2-propenyl]-cyclohexanol reduces polarity, impacting solubility in non-polar solvents.

Analytical Challenges

Mass spectrometry differentiation of cyclohexanol derivatives is challenging due to structural similarities. For example, NIST data shows that many derivatives (e.g., 1-phenylcyclohexanol) share nearly identical fragmentation patterns, complicating identification.

Q & A

Basic: What are the standard synthetic routes for synthesizing Cyclohexanol, 1-(1-phenyl-2-propenyl)-?

Answer:

The compound can be synthesized via nucleophilic addition or substitution reactions. For example, cyclohexanone derivatives may react with organometallic reagents (e.g., Grignard reagents) under anhydrous conditions to introduce the 1-phenyl-2-propenyl moiety. Phase transfer catalysts (PTCs) like PEG-400 or Aliquat-336 can enhance reaction efficiency in biphasic systems . Oxidation-reduction sequences using KMnO₄ (oxidation) or NaBH₄ (reduction) may refine functional groups post-synthesis . Optimization of solvent polarity and temperature is critical to control regioselectivity.

Advanced: How can contradictory spectral data (e.g., NMR vs. IR) during structural elucidation be resolved?

Answer:

Contradictions often arise from dynamic molecular behavior (e.g., conformational isomerism) or solvent-induced shifts. To resolve this:

- Perform variable-temperature NMR to detect slow-exchange conformers .

- Compare experimental IR stretching frequencies (e.g., O-H at ~3200 cm⁻¹) with DFT-calculated vibrational modes .

- Use 2D NMR techniques (HSQC, HMBC) to confirm connectivity in complex substituents .

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula accuracy .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., cyclohexanol protons at δ 1.2–2.1 ppm; allyl protons at δ 5.0–6.0 ppm) .

- IR Spectroscopy: Confirms hydroxyl (3200–3600 cm⁻¹) and alkene (1640–1680 cm⁻¹) groups .

- X-ray Crystallography: Resolves stereochemistry and bond lengths in crystalline samples .

- Chromatography (HPLC/GC): Validates purity (>95%) and detects byproducts .

Advanced: What computational methods predict the reactivity of this compound in catalytic systems?

Answer:

- DFT Calculations: Model transition states for electrophilic additions (e.g., epoxidation) using B3LYP/6-31G(d) basis sets .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., THF vs. DCM) .

- Docking Studies: Predict binding affinities in biological targets (e.g., enzyme active sites) using AutoDock Vina .

Validate predictions with kinetic isotope effects (KIEs) or Hammett plots for substituent electronic contributions .

Basic: How is the biological activity of this compound assessed in vitro?

Answer:

- Antimicrobial Assays: Test against Gram-positive/negative bacteria via MIC (Minimum Inhibitory Concentration) protocols .

- Cytotoxicity Screening: Use MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values .

- Receptor Binding: Radioligand displacement assays (e.g., for serotonin/norepinephrine transporters) quantify affinity (Ki) .

Advanced: How can stability issues (e.g., decomposition during storage) be mitigated?

Answer:

- Thermal Stability: Analyze via TGA/DSC to identify decomposition thresholds (e.g., >150°C) .

- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the allyl group .

- Hydrolytic Stability: Adjust pH (5–7) and use desiccants to minimize cyclohexanol ring-opening .

Basic: What analytical strategies identify byproducts in substitution reactions?

Answer:

- LC-MS/MS: Detect low-abundance byproducts (e.g., halogenated derivatives) via fragmentation patterns .

- Isotopic Labeling: Track ¹³C or ²H incorporation to map reaction pathways .

- Kinetic Profiling: Monitor time-dependent product ratios using in-situ FTIR or Raman spectroscopy .

Advanced: How are thermodynamic properties (e.g., enthalpy of vaporization) determined experimentally?

Answer:

- Vapor Pressure Measurements: Use static or effusion methods with NIST-validated apparatus .

- Calorimetry: Measure ΔHvap via heat flux DSC under controlled pressure .

- Correlation with Group Contribution Methods: Compare experimental data with Benson/Kudchadker models for validation .

Advanced: What strategies enable enantioselective synthesis of chiral derivatives?

Answer:

- Chiral Catalysts: Use Ru-BINAP complexes for asymmetric hydrogenation of prochiral alkenes .

- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze ester precursors .

- Chiral Chromatography: Separate enantiomers using cellulose-based CSPs (Chiralpak IA/IB) .

Basic: How is the environmental impact of this compound evaluated?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.